molecular formula C16H14N2O2 B2429302 2-(4-ethoxyphenyl)-3H-quinazolin-4-one CAS No. 59455-99-1

2-(4-ethoxyphenyl)-3H-quinazolin-4-one

Cat. No.: B2429302
CAS No.: 59455-99-1
M. Wt: 266.3
InChI Key: SCZPZJODHBFEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the Pd–Cu-cocatalyzed coupling of quinazoline-4-tosylates with terminal alkynes using N-heterocyclic carbenes (NHC) as ligands .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . This inhibition can result in the suppression of tumor cell growth and the induction of apoptosis.

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZPZJODHBFEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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